Disperse red 11

Vue d'ensemble

Description

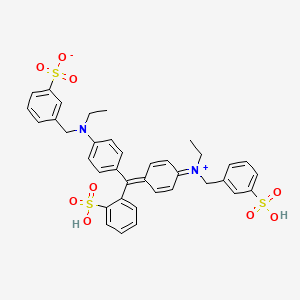

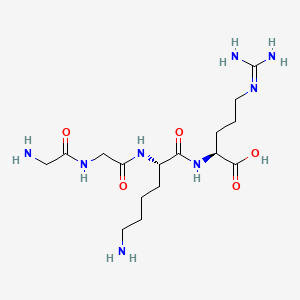

Disperse Red 11, commonly referred to as DR1, is a synthetic azo dye used extensively in the textile industry. It is known for its vibrant red color and ability to disperse in non-polar mediums, making it suitable for dyeing hydrophobic fibers like polypropylene. The dye's structure is characterized by an azobenzene skeleton, which is a common motif in many azo dyes, providing the chromophore responsible for its color properties .

Synthesis Analysis

The synthesis of DR1 and its analogues often involves diazo coupling reactions, which are a hallmark of azo dye chemistry. For instance, a thiol-bearing analogue of DR1 was synthesized through Steglich esterification, enabling its incorporation into materials via thiol-ene 'click' chemistry . Another synthesis approach involved the use of various diazo components to produce red disperse dyes with different substituents affecting the hue and affinity for polypropylene fibers . Additionally, a red disperse dye containing a hydroxyphenyl triazine group was synthesized through a series of reactions including hydrolysis, condensation, and Friedel-Crafts reaction, resulting in a dye with anti-ultraviolet properties .

Molecular Structure Analysis

The molecular structure of azo dyes like Disperse Red 167, which is structurally similar to DR1, reveals a planar azobenzene skeleton. This planarity is due to the small dihedral angle between the aromatic rings, which is a characteristic feature of monoazo dyes. Intramolecular hydrogen bonding is also observed, which can influence the dye's properties and interactions .

Chemical Reactions Analysis

DR1 undergoes various chemical reactions pertinent to its application and performance as a dye. The modification of DR1 to introduce thiol groups allows for subsequent 'click' chemistry reactions, which are highly efficient and expand the dye's applicability . The presence of substituents on the diazo component can lead to shifts in the absorption spectrum, affecting the color hue when applied to fibers .

Physical and Chemical Properties Analysis

The physical and chemical properties of DR1 are influenced by its molecular structure and the nature of its substituents. The fluorescence emission of DR1 has been studied in different solvents, showing variations in quantum yield and solvatochromic effects . The hydrophobic nature of certain DR1 derivatives, achieved by incorporating long alkyl chains, enhances their affinity for polypropylene fibers, which is crucial for the dyeing process . The physicochemical dynamics of disperse systems, including those containing DR1, are determined by the interactions between the solid phase and the liquid dispersion medium, affecting the dye's distribution and stability in the dye bath .

Relevant Case Studies

Case studies involving DR1 have highlighted both its utility and potential risks. For example, DR1 has been shown to induce cytotoxic and genotoxic effects in mouse germ cells, raising concerns about its impact on reproductive health and the environment . On the application side, the synthesis and characterization of novel heterocyclic azo disperse dyes, including those derived from DR1, have demonstrated their effectiveness in dyeing polyester and nylon fabrics with good fastness properties .

Applications De Recherche Scientifique

Environmental Impact and Degradation

Disperse Red 11, along with other dyes, has been studied for its reactions in settled sediments. The degradation of this compound in environmental conditions, particularly in anoxic sediment, reveals it undergoes changes without forming detectable products except for a demethylation product. This research emphasizes the environmental impact of such dyes and their transformation in natural settings (Baughman & Weber, 1994).

Photophysical Properties

The photophysics of mixed systems of dyes, including this compound, has been studied to understand their photostability when used in combinations. This research is significant in fields like textiles and biochemistry where such dyes are commonly used. Studies show that dye mixtures dissipate excited-state energy faster than their individual components, highlighting the importance of understanding dye combinations (Kim et al., 2021).

Fluorescence Emission

The fluorescence emission of this compound has been analyzed in different solvents. These studies are crucial for applications in fields like spectroscopy and material science. The research provides insights into the solvatochromic and isomerization effects on the dye, which are essential for practical applications where fluorescence properties are utilized (Toro et al., 2008).

Nonlinear Optical Properties

The nonlinear optical properties of Disperse Red 1, a related dye, have been extensively studied. These properties are essential in the development of optical devices and technologies. For instance, the study of the nonlinear refractive index of Disperse Red 1 in a thin film showcases its potential application in optical switching devices (Rangel-Rojo et al., 1998).

Environmental Treatment and Decolorization

Research has also focused on the treatment and decolorization of disperse dyes in wastewater. The study of electrocoagulation/electroflotation methods to remove dyes from textile wastewater is vital for environmental conservation and pollution control. This research provides insights into sustainable methods for treating dye-polluted water, highlighting the importance of environmental-friendly technologies (Balla et al., 2010).

Safety and Hazards

Disperse Red 11 is labeled with the signal word “Warning” according to GHS labeling . Hazard statements include H302, H315, H317, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

Disperse Red 11, also known as 1,4-diamino-2-methoxyanthraquinone , is primarily used as a dye in various industries. Its primary targets are materials such as polyvinylchloride, polyester, polyamide, and polyurethane, which are commonly found in synthetic fibers, foams, plastics, and textiles . It is also used in cosmetics and in some red and violet-red colored smoke formulations .

Mode of Action

The mode of action of this compound is based on its ability to impart color to various materials. As a disperse dye, it is water-insoluble , which allows it to be used in dyeing hydrophobic fibers. The dye molecules disperse in the material, giving it a uniform color.

Result of Action

The result of this compound’s action is the coloration of materials. When applied to materials such as synthetic fibers, foams, and plastics, it imparts a red color . The intensity of the color can be controlled by the concentration of the dye.

Propriétés

IUPAC Name |

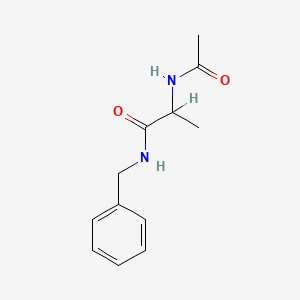

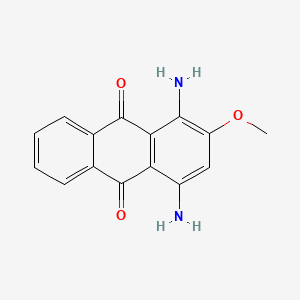

1,4-diamino-2-methoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-20-10-6-9(16)11-12(13(10)17)15(19)8-5-3-2-4-7(8)14(11)18/h2-6H,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXJTJITXCHUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)N)C(=O)C3=CC=CC=C3C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062677 | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | 1,4-Diamino-2-methoxy-9,10-anthracenedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10542 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

2872-48-2 | |

| Record name | Disperse Red 11 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2872-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI 62015 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002872482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse red 11 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diamino-2-methoxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE RED 11 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L6QO8D4UP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known toxicological effects of Disperse Red 11?

A1: Studies have shown that this compound can induce liver toxicity, particularly when administered orally or via inhalation in high doses. [, ] In rats, gavage with a violet dye mixture containing this compound resulted in significantly elevated liver enzymes, indicative of acute liver damage. [] Inhalation exposures have also shown liver toxicity in a concentration-dependent manner. [] Notably, the toxicity of this compound appears to be exacerbated when combined with other dyes, highlighting the importance of studying the effects of dye mixtures. []

Q2: Does this compound have any mutagenic or carcinogenic potential?

A2: While this compound itself showed negative to weakly positive results in some mutagenicity assays, a contaminant in one particular lot of the dye was found to be weakly mutagenic in both mammalian and bacterial cell systems. [] Further research is needed to fully elucidate the mutagenic and carcinogenic potential of this compound and its potential contaminants. [, , ]

Q3: What analytical techniques are used to identify and quantify this compound?

A3: Several techniques have been employed to analyze this compound, including:

- High-performance liquid chromatography (HPLC): Used to separate and quantify this compound in mixtures. [, ]

- Gas chromatography/mass spectrometry (GC/MS): Employed to identify and characterize this compound and its combustion products. []

- Laser desorption Fourier transform mass spectrometry: Used for the analysis of this compound in complex matrices. []

- Ultraviolet-visible spectroscopy (UV-Vis): Utilized for the detection and quantification of this compound in solution. []

- Nuclear Magnetic Resonance (NMR): Used to determine the structure of this compound and its derivatives. [, ]

Q4: Are there any specific stability concerns associated with this compound?

A4: One study reported that Disperse Blue 3, a dye often used in mixtures with this compound, is unstable at room temperature and decomposes if not stored at 4°C. [] This highlights the importance of proper storage conditions for dyes and dye mixtures to maintain their stability. []

Q5: Are there any known alternatives or substitutes for this compound in its various applications?

A5: While the provided research does not explicitly mention alternatives to this compound, it does highlight the investigation of alternative formulations for colored smoke grenades that involve replacing this compound with other dyes or reducing its concentration. [] These efforts are driven by the desire to minimize potential toxicity and environmental impact. [, ]

Q6: What research infrastructure and resources are crucial for further investigations on this compound?

A6: Continued research on this compound necessitates access to:

- Advanced analytical equipment: Such as HPLC, GC/MS, and NMR, are essential for the identification, quantification, and characterization of the dye and its degradation products. [, , ]

- Toxicological testing facilities: To conduct in vitro and in vivo studies to evaluate the safety profile and potential long-term effects of this compound. [, , , , , ]

- Computational chemistry tools: To perform molecular modeling and simulation studies to gain further insights into the structure-activity relationship of this compound and develop more environmentally friendly alternatives. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.